2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 62095-63-0
VCID: VC15531070
InChI: InChI=1S/C15H14ClNO3/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18)
SMILES:
Molecular Formula: C15H14ClNO3
Molecular Weight: 291.73 g/mol

2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide

CAS No.: 62095-63-0

Cat. No.: VC15531070

Molecular Formula: C15H14ClNO3

Molecular Weight: 291.73 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide - 62095-63-0

Specification

CAS No. 62095-63-0
Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
IUPAC Name 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide
Standard InChI InChI=1S/C15H14ClNO3/c1-19-14-5-3-2-4-13(14)17-15(18)10-20-12-8-6-11(16)7-9-12/h2-9H,10H2,1H3,(H,17,18)
Standard InChI Key UIQBWICVTDGUNA-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Chlorophenoxy)-N-(2-methoxyphenyl)acetamide is systematically named according to IUPAC guidelines as 2-(4-chlorophenoxy)-N-(2-methoxyphenyl)acetamide. Its canonical SMILES representation, COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl\text{COC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl}, delineates the methoxyphenyl group bonded to the acetamide nitrogen and the chlorophenoxy moiety attached to the carbonyl carbon. The compound’s three-dimensional conformation, inferred from its InChIKey (UIQBWICVTDGUNA-UHFFFAOYSA-N), suggests a planar aromatic system with rotational flexibility around the ether and amide bonds.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight291.73 g/mol
Molecular FormulaC15H14ClNO3\text{C}_{15}\text{H}_{14}\text{ClNO}_{3}
XLogP3-AA (Lipophilicity)Estimated 3.2
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors4 (amide O, ether O, methoxy O)

The compound’s moderate lipophilicity (XLogP3-AA3.2\text{XLogP3-AA} \approx 3.2) implies favorable membrane permeability, a trait advantageous for bioactive molecules. Its melting point and solubility data remain uncharacterized, representing a critical knowledge gap.

Synthesis and Reaction Mechanisms

Reaction Kinetics and Byproducts

Analytical Characterization

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3 ): Expected signals include a singlet for the acetamide methylene (δ4.2\delta \approx 4.2 ppm), aromatic protons split by substituents (δ6.87.5\delta \approx 6.8–7.5 ppm), and methoxy singlet (δ3.8\delta \approx 3.8 ppm).

  • IR (KBr): Strong absorptions at 1650cm1\approx 1650 \, \text{cm}^{-1} (amide C=O) and 1250cm11250 \, \text{cm}^{-1} (aryl ether C-O).

Chromatographic Behavior

High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients could resolve this compound from synthetic byproducts. Retention times would depend on mobile phase pH due to the compound’s ionizable amide group.

TargetPutative MechanismSupporting Evidence
Bacterial DNA gyraseCompetitive ATPase inhibitionAnalog studies
COX-2Allosteric modulationMolecular docking predictions
Bcl-2 family proteinsPro-apoptotic BH3 mimeticStructural similarity

Future Research Directions

Pharmacokinetic Profiling

  • ADMET predictions: QSAR modeling for absorption, distribution, metabolism, excretion, and toxicity.

  • In vivo studies: Rodent models to assess oral bioavailability and tissue distribution.

Synthetic Optimization

  • Catalyst screening: Immobilized lipases for enantioselective synthesis.

  • Continuous flow chemistry: Microreactor systems to enhance yield and purity .

Computational Modeling

  • Molecular dynamics simulations: Binding affinity predictions for kinase targets.

  • Quantum mechanical calculations: Transition state analysis of hydrolysis reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator